

An In-depth Technical Guide to the Physicochemical Properties of AHPC-Based Linkers

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-C10-Br

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S,R,S)-AHPC-based linkers, which are pivotal components in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding and optimizing the properties of these linkers is critical for achieving desired efficacy, selectivity, and drug-like characteristics in novel therapeutics.

Introduction to AHPC-Based Linkers

(S,R,S)-AHPC, or (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a potent and well-characterized ligand for the VHL E3 ligase.[1] In the context of PROTACs, AHPC-based linkers are bifunctional molecules that connect the AHPC warhead to a ligand that binds to a target protein of interest. The linker itself is not merely a spacer but plays a crucial role in determining the overall physicochemical properties of the PROTAC, including its solubility, permeability, and metabolic

stability.[2][3] Commonly employed linker motifs include polyethylene glycol (PEG) and alkyl chains, which can be varied in length and composition to modulate these properties.[2][4]

Quantitative Physicochemical Data

The systematic characterization of the intrinsic physicochemical properties of a wide array of AHPC-based linkers is not extensively documented in publicly available literature. Most reported data pertains to the properties of the final PROTAC molecules. However, some studies have begun to shed light on the contribution of the E3 ligase ligand portion to the overall properties of the PROTAC. The following tables summarize available quantitative data for representative AHPC derivatives and PROTACs incorporating them.

Compound	Molecular Weight (g/mol)	clogP	TPSA (Å²)	Reference
(S,R,S)-AHPC hydrochloride	430.56 (free base)	Not specified	96-238 (range for PROTACs)	[1][5]
(S,R,S)-AHPC-based PROTACs	711 - 958 (for CRBN-binding PROTACs)	-0.6 to 6.8 (for CRBN-binding PROTACs)	96 - 238 (for CRBN-binding PROTACs)	[5]

Table 1: Calculated Physicochemical Properties of AHPC and Representative PROTACs.

TPSA: Topological Polar Surface Area. Note that the data for PROTACs are for molecules that recruit the CRBN E3 ligase, but they provide a relevant range for VHL-recruiting PROTACs as well.

Compound	Experimental logS	Experimental logD (pH 7.4)	Experimental ePSA (Å ²)	Reference
S,R,S-AHPC HCl	-2.68	Not specified	Not specified	[6]
S,S,S-AHPC 2HCl	-2.69	Not specified	Not specified	[6]
VHL-recruiting PROTACs (representative)	Not specified	1.1 to 4.8 (for CRBN-binding PROTACs)	107 - 146 (for CRBN-binding PROTACs)	[5]

Table 2: Experimental Physicochemical Properties of AHPC Derivatives and Representative PROTACs. logS: Logarithm of aqueous solubility. logD: Logarithm of the distribution coefficient. ePSA: Experimental Polar Surface Area.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative AHPC-based linker and for the determination of its key physicochemical properties.

Synthesis of an AHPC-PEG-Acid Linker

This protocol outlines a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[2][7][8]

Materials:

- (S,R,S)-AHPC hydrochloride
- PEG linker with a terminal amine and a Boc-protected carboxylic acid (e.g., Boc-NH-PEGn-COOH)
- Coupling agents (e.g., HATU, HOBT)
- Base (e.g., DIPEA)
- Solvents (e.g., DMF, DCM)

- Deprotection agent (e.g., TFA)

Procedure:

- Coupling of AHPC to the PEG linker:
 - Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
 - Add HATU, HOBT, and DIPEA to the solution.
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, quench the reaction and purify the product by flash column chromatography.
- Deprotection of the carboxylic acid:
 - Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
 - Stir the reaction at room temperature for 1-2 hours.
 - Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
 - Confirm the product identity and purity by NMR and LC-MS.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the equilibrium aqueous solubility of a compound.^[9]

Procedure:

- Add an excess amount of the AHPC-based linker to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
- Analyze the concentration of the dissolved linker in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[\[10\]](#)[\[11\]](#)
- The measured concentration represents the aqueous solubility of the linker under the tested conditions.

Determination of the Octanol-Water Partition Coefficient (logP)

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP values.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Procedure:

- Prepare a set of reference standards: Select a series of compounds with well-established logP values that span the expected lipophilicity range of the AHPC-based linker.
- Chromatographic analysis:
 - Perform isocratic or gradient elution of the reference standards and the test linker on a C18 RP-HPLC column.
 - The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
 - Record the retention time for each compound.
- Create a calibration curve: Plot the logarithm of the retention factor (k') or the retention time of the reference standards against their known logP values.
- Determine the logP of the linker: From the retention time of the AHPC-based linker, use the calibration curve to interpolate its logP value.

Assessment of pH Stability

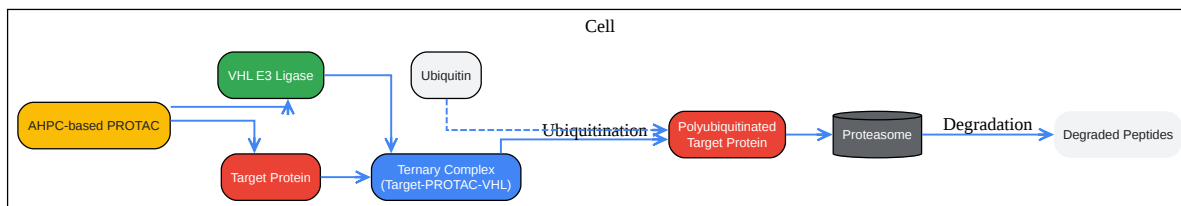
A stability-indicating HPLC method is used to monitor the degradation of the linker over time at different pH values.^{[1][17][18][19][20]}

Procedure:

- Prepare buffer solutions: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 5, 7.4, and 9).
- Incubation: Dissolve a known concentration of the AHPC-based linker in each buffer solution and incubate at a constant temperature (e.g., 37°C).
- Sampling and analysis:
 - At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
 - Immediately analyze the samples by a validated stability-indicating HPLC method that can separate the intact linker from its potential degradation products.
- Data analysis:
 - Quantify the peak area of the intact linker at each time point.
 - Plot the concentration of the intact linker versus time for each pH condition to determine the degradation kinetics and calculate the half-life ($t_{1/2}$) of the linker at each pH.

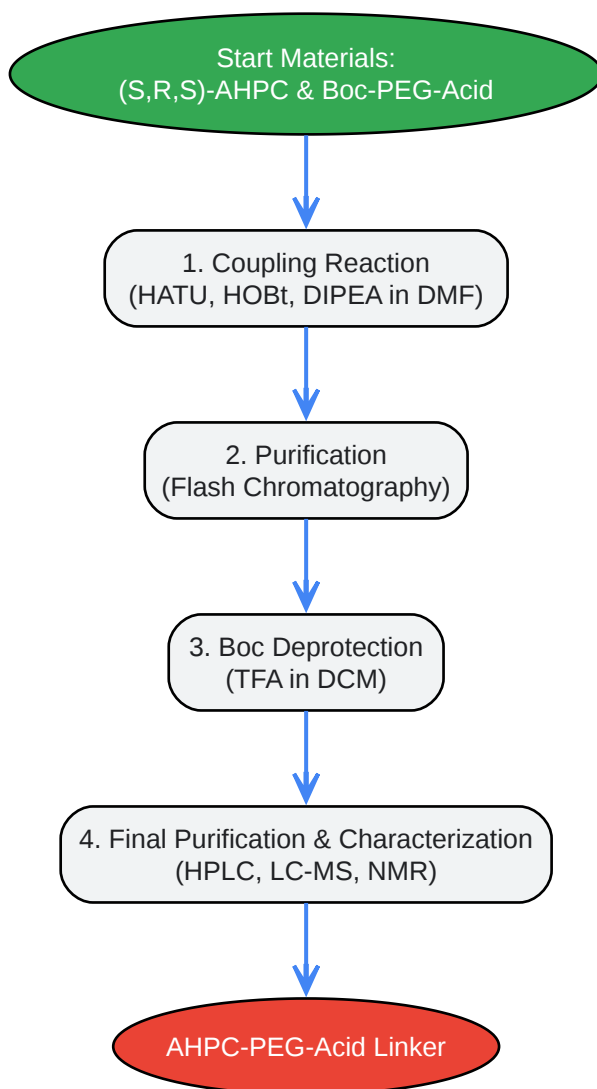
Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to AHPC-based linkers.



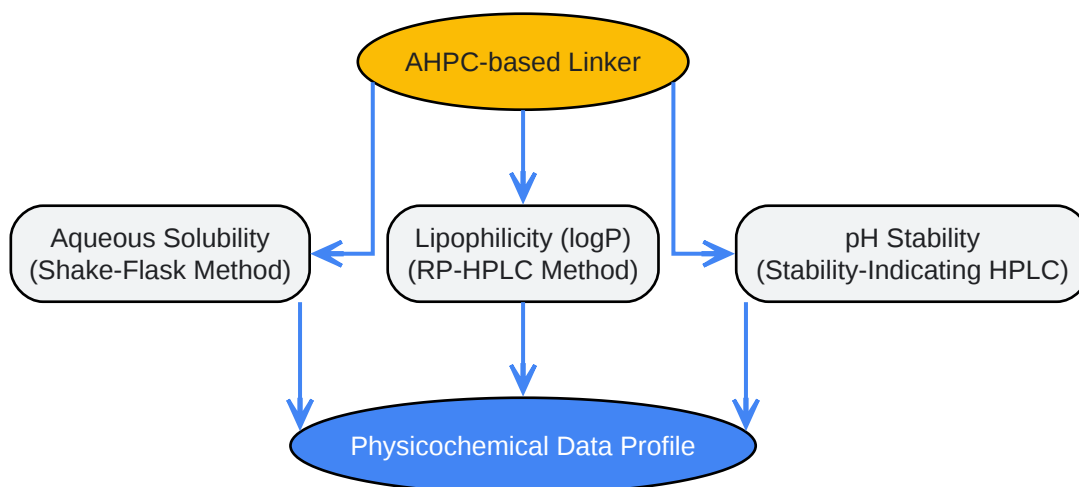
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Caption: VHL-mediated protein degradation pathway induced by an AHPC-based PROTAC.



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Caption: Experimental workflow for the synthesis of an AHPC-PEG-Acid linker.



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Caption: Logical workflow for the physicochemical characterization of AHPC-based linkers.

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